6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide

NNMT inhibition Cancer metabolism Nicotinamide N-methyltransferase

6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034273-01-1) is a synthetic nicotinamide derivative in which a tetrahydrofuran-2-ylmethoxy substituent occupies the 6-position of the pyridine ring. It is classified as a 6-alkoxy-nicotinamide and has been described as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism and metabolic disorders.

Molecular Formula C11H14N2O3
Molecular Weight 222.244
CAS No. 2034273-01-1
Cat. No. B2674081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS2034273-01-1
Molecular FormulaC11H14N2O3
Molecular Weight222.244
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(=O)N
InChIInChI=1S/C11H14N2O3/c12-11(14)8-3-4-10(13-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14)
InChIKeyXVPFUWZOKCHFOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034273-01-1): Procurement-Relevant Identity and Baseline Characteristics


6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034273-01-1) is a synthetic nicotinamide derivative in which a tetrahydrofuran-2-ylmethoxy substituent occupies the 6-position of the pyridine ring. It is classified as a 6-alkoxy-nicotinamide and has been described as an inhibitor of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in cancer metabolism and metabolic disorders [1]. The compound has a molecular weight of 222.24 g/mol, a topological polar surface area (TPSA) of 74.4 Ų, and a calculated XLogP3 of 0.4 [2]. These properties distinguish it from simpler 6‑alkoxy analogs and position it as a building block for further medicinal chemistry elaboration.

Why Generic 6‑Alkoxy-Nicotinamide Substitution Fails: The Structural and Pharmacological Distinction of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide


Simple 6-alkoxy-nicotinamides such as 6‑methoxynicotinamide (JBSNF‑000088) and 6‑ethoxynicotinamide exhibit micromolar NNMT inhibitory activity and oral bioavailability . However, the tetrahydrofuran‑2‑ylmethoxy substituent in the target compound introduces a conformationally flexible, hydrogen‑bond‑accepting heterocyclic ether that is absent in linear alkoxy chains. This structural difference alters lipophilicity (XLogP3 = 0.4 vs. ~0.89 for 6‑methoxynicotinamide [1]) and polar surface area (TPSA = 74.4 Ų vs. 65.2 Ų for 6‑methoxynicotinamide [1]), which can translate into altered permeability, solubility, and off‑target profiles. Because NNMT inhibitor potency and pharmacokinetics are highly sensitive to the 6‑position substituent [2], procuring a generic 6‑alkoxy analog without the tetrahydrofuran moiety risks unpredictable loss of the desired pharmacological or physicochemical phenotype.

Quantitative Differentiation of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide Against Closest Analogs: A Procurement-Focused Evidence Guide


NNMT Inhibitory Potency vs. 6-Methoxynicotinamide (JBSNF-000088): Comparable Micromolar Activity with a Distinct Substituent

The target compound has been reported to inhibit human NNMT with an IC50 of approximately 1.41 µM . The well‑characterized comparator 6‑methoxynicotinamide (JBSNF‑000088) inhibits human NNMT with an IC50 of 1.8 µM . Although the difference is small (1.41 µM vs. 1.8 µM), the tetrahydrofuran‑2‑ylmethoxy substituent provides a distinct steric and electronic environment that may confer differential selectivity across NNMT orthologs or against other methyltransferases. Direct head‑to‑head data under identical assay conditions are not available ; therefore this comparison is class‑level inference.

NNMT inhibition Cancer metabolism Nicotinamide N-methyltransferase

Lipophilicity (XLogP3) Reduction vs. 6-Methoxynicotinamide: Implications for Solubility and Permeability

The target compound has a computed XLogP3 of 0.4 [1], whereas 6‑methoxynicotinamide has a reported LogP of 0.89 [2]. This 0.49 Log unit reduction indicates that the tetrahydrofuran‑2‑ylmethoxy group imparts greater hydrophilicity than the simple methoxy substituent. The change moves the compound closer to the ideal CNS drug space (LogP 1–3) while potentially improving aqueous solubility, a critical parameter for both in vitro assay compatibility and in vivo formulation.

Physicochemical properties Lipophilicity Drug-likeness

Topological Polar Surface Area (TPSA) Increase vs. 6-Methoxynicotinamide: Enhanced Hydrogen-Bonding Capacity

The target compound has a TPSA of 74.4 Ų [1], which is 9.2 Ų higher than the 65.2 Ų TPSA of 6‑methoxynicotinamide [2]. The increase arises from the additional oxygen atom in the tetrahydrofuran ring, which acts as a hydrogen-bond acceptor. A TPSA below 140 Ų is generally considered favorable for oral absorption; the 9.2 Ų elevation is modest but could influence blood-brain barrier penetration and oral bioavailability when moving from methoxy to tetrahydrofuran‑2‑ylmethoxy [3].

Polar surface area Hydrogen bonding Membrane permeability

Structural Differentiation via Conformational Flexibility: Tetrahydrofuran-2-ylmethoxy vs. Linear Alkoxy Substituents

The tetrahydrofuran-2-ylmethoxy group introduces a five-membered cyclic ether that can adopt multiple puckered conformations, presenting a different three-dimensional pharmacophore compared to the freely rotating, linear methoxy or ethoxy groups. This conformational constraint is expected to influence binding to the NNMT active site in a manner distinct from flexible alkoxy chains [1]. While no co-crystal structures are available for the target compound, SAR studies on related 6-substituted nicotinamides indicate that cyclic ether substituents at the 6-position can enhance selectivity over other methyltransferases [2].

Conformational analysis Structure-activity relationship Molecular recognition

Evidence-Backed Application Scenarios for 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034273-01-1)


NNMT Inhibitor Lead Optimization in Oncology and Metabolic Disease

Based on its reported micromolar NNMT inhibitory activity and differentiated physicochemical profile (XLogP3 0.4, TPSA 74.4 Ų), the compound serves as a starting scaffold for structure-activity relationship (SAR) studies aimed at improving potency, selectivity, and pharmacokinetic properties over first-generation 6-methoxy leads [1]. The tetrahydrofuran-2-ylmethoxy group provides a vector for further functionalization, enabling exploration of the NNMT cofactor-binding pocket [2].

Chemical Biology Tool for NNMT Functional Studies

The compound can be used as a cell-permeable probe to interrogate NNMT function in cancer cell lines where NNMT is overexpressed (e.g., glioblastoma, pancreatic cancer). Its TPSA of 74.4 Ų and LogP of 0.4 predict adequate membrane permeability, while the cyclic ether substituent may confer longer intracellular residence time compared to rapidly metabolized methoxy analogs [3]. Researchers should verify cellular activity and selectivity in their specific model systems.

Building Block for Diversified Nicotinamide Libraries

The primary amide group at the 3-position of the pyridine ring allows straightforward derivatization (acylation, alkylation, or coupling) to generate focused libraries of 6-alkoxy-nicotinamide analogs. The tetrahydrofuran-2-ylmethoxy group remains stable under standard amide coupling conditions, facilitating parallel synthesis efforts [4]. Procurement in >90% purity (e.g., from commercial suppliers such as Life Chemicals, item F6475-2292) supports direct use in library production [5].

Physicochemical Benchmarking for in Silico Modeling

The well-defined computed properties (MW 222.24, XLogP3 0.4, TPSA 74.4 Ų, HBD 1, HBA 4) make this compound a suitable reference for validating computational models that predict solubility, permeability, and protein binding of heterocyclic ether-containing nicotinamides. The stereochemical complexity introduced by the chiral tetrahydrofuran ring (one undefined stereocenter) can be used to assess conformational sampling algorithms [6].

Quote Request

Request a Quote for 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.